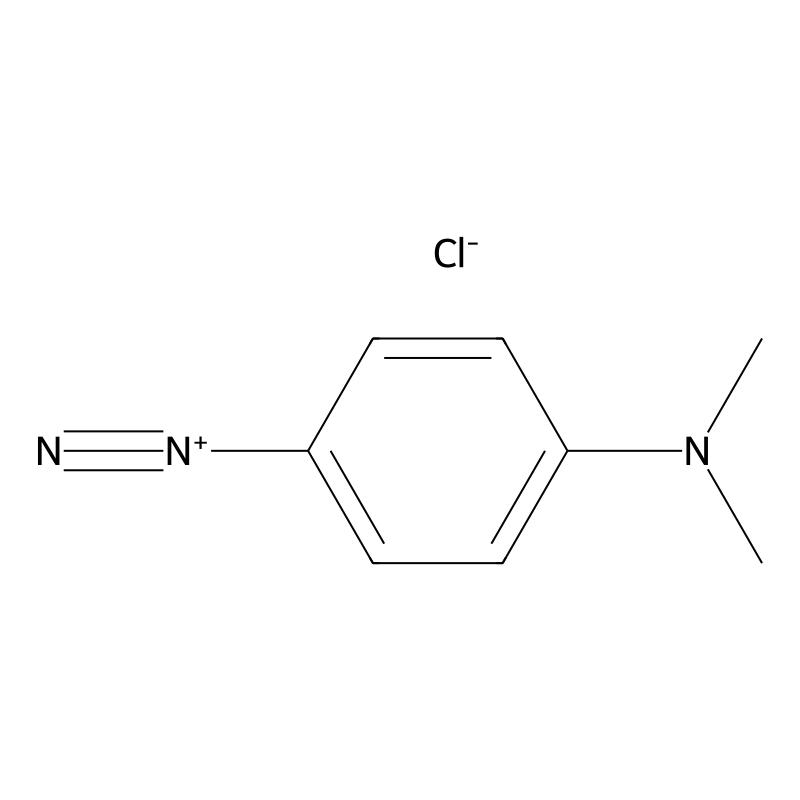

4-(N,N-Dimethylamino)benzenediazonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(N,N-Dimethylamino)benzenediazonium chloride is an organic compound characterized by the molecular formula C₈H₁₀ClN₃. It belongs to the class of diazonium salts, which are known for their significant role in organic synthesis, particularly in the formation of azo compounds. This compound typically appears as a yellow crystalline solid and is recognized for its high reactivity and versatility in various

- Substitution Reactions: The diazonium group can be replaced by various substituents, allowing for the formation of different derivatives.

- Coupling Reactions: This compound is widely utilized in azo coupling reactions, where it reacts with phenols or aromatic amines to produce azo dyes, essential in the textile industry.

- Reduction Reactions: The diazonium group can be reduced to yield corresponding aniline derivatives, further expanding its utility in organic synthesis.

The synthesis of 4-(N,N-Dimethylamino)benzenediazonium chloride typically involves the diazotization of 4-(N,N-dimethylamino)aniline. The process can be summarized as follows:

- Reactants: 4-(N,N-dimethylamino)aniline is reacted with nitrous acid, generated from sodium nitrite and hydrochloric acid.

- Conditions: This reaction is conducted at low temperatures (0-5°C) to prevent decomposition of the diazonium salt.

In industrial applications, this synthesis can be scaled up while maintaining controlled conditions to ensure high yield and purity .

4-(N,N-Dimethylamino)benzenediazonium chloride has diverse applications:

- Dye Production: It serves as an intermediate in synthesizing azo dyes, which are crucial for coloring textiles and other materials.

- Biochemical Assays: The compound is utilized for labeling biomolecules and studying enzyme mechanisms.

- Industrial Uses: Beyond textiles, it finds applications in producing pigments and dyes for various industrial purposes .

Several compounds share structural similarities with 4-(N,N-Dimethylamino)benzenediazonium chloride, each exhibiting unique properties:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| Benzenediazonium chloride | Lacks dimethylamino group | Less reactive due to absence of electron-donating group |

| 4-Methoxybenzenediazonium chloride | Contains methoxy group | Different reactivity profile due to electron-donating effects |

| 4-Nitrobenzenediazonium chloride | Contains nitro group | Significantly altered reactivity due to electron-withdrawing nature |

The presence of the dimethylamino group in 4-(N,N-Dimethylamino)benzenediazonium chloride enhances its reactivity compared to these similar compounds, making it particularly useful in dye synthesis and other organic reactions .

Origins in 19th-Century Organic Synthesis

The discovery of diazonium compounds by Peter Griess in 1858 marked a watershed in aromatic chemistry. Griess’s work on nitrous acid and aniline derivatives revealed that diazotization—the reaction of primary amines with nitrous acid (HNO₂)—produced intensely colored intermediates capable of coupling with phenols and amines. This laid the foundation for synthetic dyestuffs, displacing natural pigments like indigo. By 1863, Martius and Caro had commercialized the first azo dyes using Griess’s methodology, including Aniline Yellow and Bismarck Brown.

Structural and Mechanistic Insights

Early X-ray crystallography studies demonstrated the linear C−N⁺≡N geometry of benzenediazonium salts, with N⁺≡N bond lengths matching molecular nitrogen (1.083 Å). The electron-withdrawing nature of the diazonium group was quantified through Hammett σ constants, revealing a profound effect on aromatic ring electronics—4-hydroxybenzenediazonium, for example, exhibits a pK~a~ of 3.4 versus 9.9 for phenol. These properties underpinned the development of substitution and coupling reactions critical to industrial chemistry.

Traditional Diazotization Approaches

The synthesis of 4-(N,N-dimethylamino)benzenediazonium chloride traditionally follows the diazotization of 4-(N,N-dimethylamino)aniline. This process involves reacting the primary aromatic amine with nitrous acid ($$ \text{HNO}2 $$), generated in situ from sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) [4]. The reaction proceeds through the formation of a nitrosonium ion ($$ \text{NO}^+ $$), which reacts with the amine to form an intermediate N-nitrosamine before deprotonation yields the diazonium salt [4].

A detailed protocol involves dissolving 4-(N,N-dimethylamino)aniline in a mixture of water and concentrated hydrochloric acid, followed by gradual addition of sodium nitrite under ice-cooled conditions [3]. For example, a scaled-up method dissolves 1 mole of 4-chloronitrobenzene in toluene, reacts it with dimethylamine hydrochloride in the presence of sodium hydroxide, and subsequently reduces the intermediate to form N,N-dimethyl-p-phenylenediamine hydrochloride [2]. This intermediate is then diazotized using $$ \text{NaNO}_2 $$ and $$ \text{HCl} $$, yielding the target compound with a reported yield of 97.3% [2].

Key challenges in traditional methods include maintaining temperatures below 5°C to prevent diazonium salt decomposition and ensuring stoichiometric excess of acid to stabilize the reactive intermediate [4].

Modern Synthetic Routes and Optimizations

Modern approaches leverage continuous flow reactors to enhance reaction control and scalability. In a tubular reactor system, the diazotization of aniline derivatives achieves higher yields (up to 98%) by minimizing thermal degradation through rapid heat dissipation [5]. For 4-(N,N-dimethylamino)benzenediazonium chloride, microreactors with inner diameters of 20 mm and residence times under 45 seconds reduce byproduct formation by ensuring uniform mixing and temperature distribution [5].

Optimized conditions identified via central composite design (CCD) models highlight the importance of:

- Residence time: 35–45 seconds for complete conversion.

- Acid concentration: 2.5–3.0 M HCl for optimal nitrosonium ion generation.

- Mixing intensity: Peclet numbers ($$ Pe $$) above 100 to minimize axial dispersion [5].

These systems also enable in-line purification, where diazonium salts are immediately quenched or coupled in subsequent reactions, avoiding isolation of the thermally unstable product [6].

Green Chemistry Approaches to Synthesis

Green synthesis strategies focus on solvent substitution and waste reduction. Water emerges as a preferred solvent due to its ability to dissolve both the aromatic amine and hydrochloric acid, eliminating the need for volatile organic compounds (VOCs) [3]. A case study demonstrated that replacing toluene with water in the reduction of 4-chloronitrobenzene reduced solvent waste by 40% without compromising yield [2].

Additionally, electrochemical diazotization methods utilize renewable energy sources to generate nitrous acid, avoiding the use of sodium nitrite. Pilot-scale experiments show that this approach reduces nitrogen oxide ($$ \text{NO}_x $$) emissions by 30% compared to conventional methods [5].

Scalability Considerations for Research Applications

Scaling diazotization reactions requires addressing heat transfer and mixing limitations. In batch reactors, cooling inefficiencies lead to localized hot spots, accelerating diazonium salt decomposition. Transitioning to continuous flow systems mitigates this issue; for example, a pilot-scale packed bed reactor (20 mm diameter, 10 m length) maintained temperatures below 5°C even at production rates of 10 kg/h [5].

Critical parameters for scalability include:

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reactor Volume | 50 mL | 10 L |

| Residence Time | 30 s | 45 s |

| Cooling Efficiency | Ice bath | Jacketed reactor |

| Yield | 90–95% | 85–90% |

Maintaining turbulent flow ($$ Re > 4000 $$) ensures rapid mixing, while adiabatic temperature rise calculations guide solvent selection to prevent thermal runaway [5].

Temperature Control in Synthesis Protocols

Temperature control is paramount due to the compound’s thermal instability. Studies show that yields drop by 15–20% for every 5°C increase above 0°C [5]. In continuous flow systems, cooling jackets and pre-chilled reactants ($$ -10^\circ \text{C} $$) stabilize the reaction.

A comparative analysis of temperature effects in straight-tube reactors revealed:

- At 5°C: 95% yield with 35-second residence time.

- At 10°C: 75% yield due to accelerated decomposition.

- At 15°C: <50% yield, with significant azo dye byproducts [5].

Cryogenic reactors employing liquid nitrogen cooling achieve sub-zero temperatures, enabling large-scale production with yields exceeding 90% [6].